1-Oxaspiro[4.5]decan-8-one
Overview
Description
1-Oxaspiro[4.5]decan-8-one, also known as 1-oxaspirodecan-8-one or OXD, is a cyclic ketone with a five-membered ring containing an oxygen atom. It is a common intermediate in the synthesis of many compounds and has been studied extensively for its potential applications in medicinal chemistry and biochemistry. OXD is a versatile molecule that can be synthesized through a number of different methods, and has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and cancer therapy.
Scientific Research Applications
Antiviral Applications
A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which showed inhibition against human coronavirus and influenza virus. The most active compound was found to inhibit human coronavirus 229E replication, showcasing the potential of this scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Another study highlighted the design, synthesis, and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides as antiviral agents against influenza A/H3N2 virus, demonstrating the versatility of the spirothiazolidinone scaffold for new classes of antiviral molecules (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021).
Anticancer Applications
Yang et al. (2019) designed and synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showing potent activity against human lung cancer A549, breast cancer MDA-MB-231, and cervical cancer HeLa cell lines. This study indicates the spirocyclic compounds' potential as anticancer agents (Yang, Zhong, Zheng, Wang, & He, 2019). Another research highlighted the synthesis of triazole-spirodienone conjugates with potent anticancer activity, further emphasizing the role of spirocyclic compounds in cancer treatment (Gu, Wang, Zhong, Deng, Xie, Liu, Xiao, Zheng, Chen, Wang, & He, 2017).
Neuroprotective and Anti-inflammatory Applications
The research on compounds derived from Illicium lanceolatum, which includes hexalactone derivatives and oxaspiro-carbon epimeric glycosides, showcased potential neuroprotective effects. These findings open avenues for the development of treatments against neurodegenerative diseases (Liu, Wang, Wang, Li, Li, Zhang, Bao, Zhang, & Ma, 2019).
Material Science and Chemical Synthesis
The structural analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides insights into the molecular structure which could be relevant for material science applications, highlighting the diverse functionalities of spirocyclic compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
properties
IUPAC Name |
1-oxaspiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABADYMEMUBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535556 | |
Record name | 1-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.5]decan-8-one | |
CAS RN |
87151-60-8 | |
Record name | 1-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxaspiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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